Alectinib analog

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

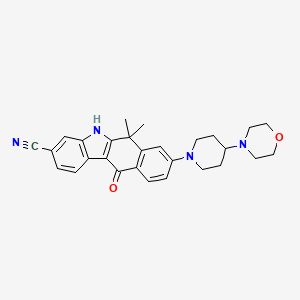

6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O2/c1-28(2)23-16-20(31-9-7-19(8-10-31)32-11-13-34-14-12-32)4-6-21(23)26(33)25-22-5-3-18(17-29)15-24(22)30-27(25)28/h3-6,15-16,19,30H,7-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRQGEYZDUHJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)N3CCC(CC3)N4CCOCC4)C(=O)C5=C1NC6=C5C=CC(=C6)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Design and Synthesis of Novel Alectinib Analogs: A Technical Guide for Drug Development Professionals

Abstract

Alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor, has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including cases with brain metastases.[1] However, the emergence of acquired resistance, primarily through secondary mutations in the ALK kinase domain, necessitates the development of novel analogs with improved potency and a broader spectrum of activity against these resistant mutants. This technical guide provides an in-depth overview of the design principles, synthetic strategies, and key experimental protocols for the development of next-generation Alectinib analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of targeted cancer therapies.

Introduction: Alectinib and the ALK Signaling Pathway

Alectinib is a potent and highly selective inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase.[2][3] In certain cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK. This fusion results in a constitutively active ALK protein that drives oncogenesis through the activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation and survival.[4][5] Alectinib functions by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[2]

A key advantage of Alectinib is its ability to penetrate the central nervous system (CNS), making it effective against brain metastases, a common site of relapse for NSCLC patients.[1]

The ALK Signaling Pathway

The aberrant activation of the ALK receptor tyrosine kinase is a critical driver in ALK-positive cancers. The following diagram illustrates the canonical ALK signaling pathway and its downstream effectors.

The Challenge of Acquired Resistance

Despite the initial success of Alectinib, most patients eventually develop resistance, leading to disease progression. The primary mechanism of acquired resistance is the emergence of secondary mutations within the ALK kinase domain. These mutations can interfere with Alectinib binding, thereby reactivating downstream signaling. Some of the most clinically relevant resistance mutations include:

-

Gatekeeper Mutations: L1196M

-

Solvent Front Mutations: G1202R

-

Other Significant Mutations: F1174L, V1180L, I1171T, C1156Y, and G1269A[6][7]

The development of novel Alectinib analogs is focused on overcoming the challenges posed by these resistance mutations while maintaining a favorable safety profile.

Design and Synthesis of Novel Alectinib Analogs

The core structure of Alectinib is a 5H-benzo[b]carbazol-11(6H)-one scaffold.[6] The design of novel analogs often involves modifications at various positions of this core to enhance binding affinity to mutant ALK kinases and improve pharmacokinetic properties.

General Synthetic Strategies

Several synthetic routes for Alectinib and its analogs have been reported, often employing key reactions such as Suzuki-Miyaura cross-coupling and reductive cyclization.[8] A general workflow for the design and synthesis of novel Alectinib analogs is depicted below.

Example of Analog Design: Fluoroethyl Analogs

To enhance blood-brain barrier (BBB) penetration, fluoroethyl analogs of Alectinib have been synthesized. The introduction of a lipophilic fluoroethyl group can improve the drug's ability to cross the BBB, potentially increasing its efficacy against CNS metastases.[9]

Data Presentation: In Vitro Activity of Alectinib and Analogs

The following tables summarize the inhibitory activities (IC50 values) of Alectinib and representative novel analogs against wild-type ALK and clinically relevant resistant mutants.

Table 1: Inhibitory Activity of Alectinib Against Wild-Type and Mutant ALK

| Target Kinase | IC50 (nM) |

| ALK (wild-type) | 1.9 |

| ALK L1196M | 1.56 |

| ALK F1174L | Potent Inhibition |

| ALK R1275Q | Potent Inhibition |

| ALK C1156Y | Potent Inhibition |

| Data sourced from multiple studies.[6] |

Table 2: Inhibitory Activity of a Novel this compound (Alk-IN-6)

| Target Kinase | IC50 (nM) |

| ALK (wild-type) | 71 |

| ALK F1196M | 18.72 |

| ALK F1174L | 36.81 |

| Data sourced from Das D, et al. Bioorg Med Chem Lett. 2019.[4] |

Table 3: Cell Viability (IC50) of Alectinib in ALK-Positive Cell Lines

| Cell Line | Cancer Type | ALK Status | IC50 (nM) |

| H3122 | NSCLC | EML4-ALK Fusion | 15 |

| SU-DHL-1 | ALCL | NPM-ALK Fusion | 25 |

| Data is illustrative and sourced from publicly available information.[5] |

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate evaluation of novel Alectinib analogs.

In Vitro ALK Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK enzyme.

Principle: A radiometric or fluorescence-based assay is commonly used to quantify the extent of substrate phosphorylation in the presence of varying concentrations of the inhibitor.[4]

Materials and Reagents:

-

Recombinant human ALK enzyme (wild-type and mutants)

-

Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compounds (Alectinib analogs) dissolved in DMSO

-

ATP (with [γ-³²P]ATP for radiometric assays)

-

Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[10]

-

96-well or 384-well microplates

-

Phosphocellulose paper or filter plates (for radiometric assays)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a microplate, add the kinase assay buffer, the ALK enzyme, and the serially diluted test compound or vehicle control (DMSO). Incubate briefly to allow for inhibitor binding.

-

Kinase Reaction Initiation: Initiate the reaction by adding the ATP solution (containing the substrate).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.

-

Detection:

-

Radiometric: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Fluorescence-based: Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Cell Viability Assay (MTT or CCK-8)

This assay assesses the effect of Alectinib analogs on the proliferation and viability of ALK-positive cancer cell lines.

Principle: These colorimetric assays measure the metabolic activity of viable cells. Tetrazolium salts (MTT or WST-8 in CCK-8) are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product, which can be quantified by measuring the absorbance.[11][12][13]

Materials and Reagents:

-

ALK-positive cancer cell lines (e.g., H3122, Kelly)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (Alectinib analogs)

-

96-well cell culture plates

-

MTT solution (e.g., 5 mg/mL in PBS) or CCK-8 solution

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).[11]

-

Reagent Addition:

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The design and synthesis of novel Alectinib analogs represent a critical strategy to combat acquired resistance in ALK-positive cancers. By leveraging structure-activity relationship studies and robust in vitro and in vivo evaluation, next-generation ALK inhibitors can be developed with improved potency against a wider range of resistance mutations. Future efforts may focus on the development of covalent inhibitors, allosteric modulators, and proteolysis-targeting chimeras (PROTACs) to provide durable therapeutic responses for patients with ALK-driven malignancies.

References

- 1. Alectinib: a selective, next-generation ALK inhibitor for treatment of ALK-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alectinib Synthesis through Formal α-Arylation of Enone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. In vitro and in vivo anti-tumor activity of alectinib in tumor cells with NCOA4-RET - PMC [pmc.ncbi.nlm.nih.gov]

- 12. physiology.elte.hu [physiology.elte.hu]

- 13. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Alectinib Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alectinib (Alecensa®) is a second-generation, highly selective, and potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and RET tyrosine kinases.[1] It has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including in patients who have developed resistance to the first-generation inhibitor, crizotinib.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of alectinib analogs, detailing the impact of chemical modifications on inhibitory activity against wild-type ALK and various resistance mutations. Furthermore, it outlines the experimental protocols for key biological assays and visualizes the relevant signaling pathways and resistance mechanisms.

Core Structure of Alectinib

Alectinib possesses a unique and rigid 5H-benzo[b]carbazol-11(6H)-one scaffold.[4] Key structural features contributing to its high potency and selectivity include the cyano group at the C3 position and the morpholino-piperidinyl side chain. The C3-cyano moiety is critical for interaction with the kinase hinge region through the formation of hydrogen bonds and CH/π hydrophobic interactions.[4]

Structure-Activity Relationship of Alectinib Analogs

The development of alectinib analogs has primarily focused on overcoming acquired resistance to alectinib itself and improving properties such as central nervous system (CNS) penetration.

Modifications to Overcome Resistance

The emergence of resistance to alectinib is often driven by secondary mutations in the ALK kinase domain, with the G1202R solvent front mutation being a particularly challenging one.[2]

One strategy to overcome the G1202R mutation involved the development of a structural analog of alectinib, JH-VIII-157-02 . This analog demonstrated potency against the G1202R mutant.[5] While the exact structural modifications of JH-VIII-157-02 are not detailed in the provided search results, the study highlights that analogs lacking a basic nitrogen showed much less inhibitory activity, indicating the importance of this feature for potency.[5]

Another approach has been the development of third-generation ALK inhibitors like lorlatinib , which was designed to have improved CNS penetration and activity against a wide range of resistance mutations, including G1202R.[1] Lorlatinib's macrocyclic structure is a key differentiator from alectinib's scaffold.

Modifications to Enhance CNS Penetration

Brain metastases are a common complication in ALK-positive NSCLC. While alectinib has shown good CNS activity, efforts have been made to further improve this property. One such approach involves the synthesis of fluoroethyl analogues of alectinib. The introduction of a lipophilic fluoroethyl group is intended to enhance blood-brain barrier (BBB) penetration.[6]

Quantitative Data on Alectinib and Analogs

The following tables summarize the inhibitory activities of alectinib and other relevant ALK inhibitors against wild-type ALK and various resistance mutations.

Table 1: In Vitro Inhibitory Activity (IC50) of Alectinib against ALK

| ALK Status | IC50 (nM) | Reference |

| Wild-Type | 1.9 | [4] |

| L1196M | 1.56 | [4] |

Table 2: Cell-Based Anti-proliferative Activity (IC50) of Alectinib in ALK-Positive Cell Lines

| Cell Line | ALK Fusion | IC50 (nM) | Reference |

| KARPAS-299 (Lymphoma) | NPM-ALK | 3 | [4] |

| NB-1 (Neuroblastoma) | 4.5 | [4] | |

| NCI-H2228 (NSCLC) | EML4-ALK | 53 | [4] |

| SNU-2535 (NSCLC) | ALK G1269A | 33.1 | [7] |

Table 3: Comparative IC50 Values (nM) of ALK Inhibitors Against the G1202R Resistance Mutation

| Inhibitor | IC50 (nM) against G1202R | Reference |

| Alectinib | 595 | [1] |

| Crizotinib | 560 | [1] |

| Ceritinib | 309 | [1] |

| Lorlatinib | 80 | [1] |

Table 4: Cellular IC50 Values (nM) of Alectinib Against Various ALK Mutations in Ba/F3 Cells

| ALK Mutation | IC50 (nM) | Relative Resistance (RR) | Reference |

| Wild-Type | 22 | 1.0 | [8] |

| C1156Y | 28 | 1.3 | [8] |

| L1196M | 21 | 1.0 | [8] |

| S1206Y | 24 | 1.1 | [8] |

| G1202R | 614 | 27.9 | [8] |

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant ALK enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Alectinib analogs (test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of the alectinib analogs in the kinase buffer.

-

In a 384-well plate, add the test compounds and the ALK enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Km for ALK.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a suitable curve-fitting software.[9][10][11][12]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

-

ALK-positive cancer cell lines (e.g., NCI-H2228, Ba/F3 cells expressing ALK mutants)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Alectinib analogs (test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Protocol:

-

Seed the ALK-positive cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the alectinib analogs and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

If using adherent cells, carefully remove the medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control and determine the IC50 value.[13][14][15]

Signaling Pathways and Resistance Mechanisms

Alectinib exerts its therapeutic effect by inhibiting the ALK signaling pathway. However, resistance can develop through on-target mutations in the ALK kinase domain or through the activation of bypass signaling pathways.

ALK Signaling Pathway

The EML4-ALK fusion protein, commonly found in NSCLC, leads to constitutive activation of the ALK kinase domain. This triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and invasion.

Caption: Alectinib inhibits the constitutively active EML4-ALK fusion protein.

Alectinib Resistance Mechanisms

Resistance to alectinib can arise from two main mechanisms: on-target ALK mutations and activation of bypass signaling pathways.

Caption: Resistance to alectinib can be mediated by ALK mutations or bypass pathways.

Conclusion

The structure-activity relationship of alectinib analogs is a critical area of research aimed at overcoming the challenge of acquired resistance in ALK-positive NSCLC. Modifications to the core alectinib scaffold have led to the development of next-generation inhibitors with improved activity against a broader range of ALK mutations and enhanced CNS penetration. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field of oncology drug discovery and development, facilitating the rational design of more effective and durable ALK inhibitors.

References

- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

- 9. carnabio.com [carnabio.com]

- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. broadpharm.com [broadpharm.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. MTT (Assay protocol [protocols.io]

The Evolving Landscape of ALK Inhibition: A Technical Guide to Second-Generation Therapeutics

For Researchers, Scientists, and Drug Development Professionals

The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) has revolutionized the treatment paradigm for this disease. The initial success of the first-generation ALK inhibitor, crizotinib, was a landmark in targeted therapy. However, the emergence of acquired resistance, primarily through secondary mutations in the ALK kinase domain, necessitated the development of more potent and structurally diverse next-generation inhibitors. This technical guide provides an in-depth exploration of the medicinal chemistry, mechanisms of action, and clinical profiles of second-generation ALK inhibitors, with a focus on ceritinib, alectinib, and brigatinib.

The ALK Signaling Pathway and Mechanisms of Crizotinib Resistance

The ALK receptor tyrosine kinase, when constitutively activated by a fusion partner (most commonly EML4), triggers a cascade of downstream signaling pathways crucial for cancer cell proliferation and survival. These include the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. Crizotinib, a first-generation inhibitor, effectively blocks the ATP-binding pocket of ALK, thereby inhibiting its kinase activity.

However, tumors inevitably develop resistance to crizotinib through two primary mechanisms:

-

On-target resistance: Acquired mutations within the ALK kinase domain that sterically hinder crizotinib binding or alter the conformation of the ATP-binding pocket. The most common of these is the L1196M "gatekeeper" mutation.[1]

-

Off-target resistance: Activation of bypass signaling pathways that circumvent the need for ALK signaling, such as the activation of EGFR or c-MET.

Second-generation ALK inhibitors were rationally designed to overcome these resistance mechanisms, exhibiting higher potency against wild-type ALK and maintaining activity against many of the clinically relevant crizotinib-resistant mutants.

Medicinal Chemistry of Second-Generation ALK Inhibitors

The development of second-generation ALK inhibitors focused on creating molecules with distinct chemical scaffolds compared to crizotinib, allowing for more potent and broader activity against ALK mutants.

Ceritinib (LDK378)

Ceritinib is a potent, orally bioavailable, second-generation ALK inhibitor.[2] Its discovery was a significant step forward in treating ALK-positive NSCLC, particularly in patients who had developed resistance to crizotinib.[2]

-

Structure-Activity Relationship (SAR): The chemical structure of ceritinib is distinct from crizotinib.[2] Key features include a 2,4-diaminopyrimidine core. Modifications to this core were explored to optimize potency and selectivity. The isopropylsulfonylphenyl group at the N4 position and the 2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl group at the N2 position were found to be crucial for its high affinity and activity against ALK.

Alectinib (CH5424802)

Alectinib is another highly potent and selective second-generation ALK inhibitor.[3][4] It has demonstrated significant efficacy in both treatment-naive and crizotinib-resistant ALK-positive NSCLC patients.[3][5]

-

Structure-Activity Relationship (SAR): Alectinib possesses a unique benzo[b]carbazole scaffold. The morpholinopiperidinyl group is a key feature that contributes to its high potency and favorable pharmacokinetic properties. The cyano group on the carbazole ring is also important for its inhibitory activity. This distinct structure allows alectinib to effectively inhibit the L1196M gatekeeper mutation, a common cause of crizotinib resistance.

Brigatinib (AP26113)

Brigatinib is a potent, next-generation ALK inhibitor with a broad spectrum of activity against various ALK resistance mutations.[6][7]

-

Structure-Activity Relationship (SAR): A unique feature of brigatinib is the presence of a phosphine oxide moiety, which acts as a hydrogen bond acceptor and contributes to its high potency and selectivity.[8][9] The dichloroisoquinolinyloxy group and the piperidinyl-aniline moiety are also critical for its binding to the ALK kinase domain. Brigatinib's structure allows it to inhibit a wide range of ALK mutations, including those that confer resistance to other second-generation inhibitors.[10]

Quantitative Data on Inhibitor Potency and Clinical Efficacy

The following tables summarize the in vitro potency and clinical efficacy of the three main second-generation ALK inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of Second-Generation ALK Inhibitors

| Target | Crizotinib (First-Gen) | Ceritinib | Alectinib | Brigatinib |

| Wild-Type ALK | 24 | 0.2 | 1.9[3] | 0.6 |

| L1196M | 110 | 1.1 | 3.5 | 1.4 |

| G1269A | 35 | 0.5 | 1.7 | 0.9 |

| F1174L | 142 | 36.81 | 10 | 4.8 |

| C1156Y | 40 | 1.2 | 2.6 | 0.7 |

| G1202R | 196 | 131 | 90 | 49 |

Note: IC50 values can vary between different assays and cell lines. The data presented here is a representative compilation from multiple sources.

Table 2: Clinical Efficacy of Second-Generation ALK Inhibitors in Crizotinib-Resistant NSCLC

| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Ceritinib | ASCEND-1 | 56%[1] | 6.9 months[1] |

| Alectinib | NP28673/NP28761 | 48-50% | 8.1-8.9 months |

| Brigatinib | ALTA | 45-54%[5] | 9.2-12.9 months[5] |

Overcoming First-Generation Resistance

The enhanced potency and distinct structural features of second-generation ALK inhibitors allow them to overcome many of the resistance mechanisms that limit the efficacy of crizotinib.

Key Experimental Protocols

The evaluation of novel ALK inhibitors relies on a series of standardized in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the ALK kinase.

Methodology:

-

Reagents: Recombinant human ALK enzyme (wild-type or mutant), a suitable peptide substrate, ATP, and the test inhibitor.

-

Procedure:

-

The ALK enzyme is incubated with varying concentrations of the inhibitor.

-

The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

The reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified, typically using a radiometric assay (e.g., ³²P-ATP) or a fluorescence/luminescence-based method (e.g., ADP-Glo).

-

-

Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.

Cell-Based ALK Phosphorylation Assay

This assay assesses the ability of an inhibitor to block ALK autophosphorylation within a cellular context.

Methodology:

-

Cell Lines: ALK-positive cancer cell lines (e.g., H3122, Karpas-299) are used.

-

Procedure:

-

Cells are treated with a range of inhibitor concentrations for a specified time.

-

Cells are lysed to extract proteins.

-

The levels of phosphorylated ALK (p-ALK) and total ALK are measured using techniques such as Western blotting or ELISA.[10]

-

-

Data Analysis: The ratio of p-ALK to total ALK is determined at each inhibitor concentration to calculate the cellular IC50.

Conclusion

The development of second-generation ALK inhibitors represents a significant advancement in the targeted therapy of ALK-positive NSCLC. Through innovative medicinal chemistry approaches, researchers have successfully designed potent molecules that can overcome the primary mechanisms of resistance to first-generation therapy. The improved potency against both wild-type and mutant ALK, coupled with favorable clinical efficacy, has established ceritinib, alectinib, and brigatinib as crucial components of the therapeutic armamentarium for this patient population. Ongoing research continues to focus on the development of next-generation inhibitors to address the remaining challenges of acquired resistance and further improve patient outcomes.

References

- 1. Second-generation anaplastic lymphoma kinase inhibitors: revolutionary or evolutionary? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC | EMBO Molecular Medicine [link.springer.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

The Synthesis of Alectinib and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alectinib (trade name Alecensa) is a potent and highly selective second-generation anaplastic lymphoma kinase (ALK) inhibitor. It has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including cases with brain metastases and those resistant to the first-generation inhibitor, crizotinib. This technical guide provides an in-depth overview of the core chemical synthesis processes for alectinib and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and signaling pathways.

Core Synthetic Strategies for Alectinib

The chemical architecture of alectinib, 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile, presents a significant synthetic challenge. Several routes have been developed, ranging from initial medicinal chemistry approaches to scalable manufacturing processes. The core of these syntheses often involves the construction of the tetracyclic benzo[b]carbazole scaffold and the subsequent introduction of the side chains.

Manufacturing Process: Intramolecular Reductive Cyclization and Friedel-Crafts Reaction

The scalable manufacturing process for alectinib hinges on the efficient construction of the indole-containing tetracyclic core. This is achieved through a strategy involving an intramolecular reductive cyclization followed by an intramolecular Friedel-Crafts reaction. This approach has been optimized to produce alectinib on a multikilogram scale with a typical overall yield of 29% and a purity exceeding 99.9 area%.[1]

A key intermediate in this process is tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. The synthesis of this intermediate is a multi-step process that begins with the preparation of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid.

Experimental Protocol: Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

To a suspension of 2-(4-ethylphenyl)-2-methylpropanoic acid (0.2 moles) and N-iodosuccinimide (0.2 moles) in acetonitrile, methanesulfonic acid (0.3 moles) is slowly added at 15-25 °C. The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is quenched with sodium hydrogen sulfate. The precipitated product is filtered, dried, and recrystallized from n-heptane to afford the title compound.

-

Yield: 85%

-

Purity: 99%

The subsequent steps involve the coupling of this intermediate with a protected malonate, followed by a reaction with 4-fluoro-3-nitrobenzonitrile, and a crucial intramolecular reductive cyclization using sodium hydrosulfite.

Experimental Protocol: Intramolecular Reductive Cyclization

To a solution of the precursor nitro compound in a suitable solvent such as a mixture of tetrahydrofuran and water, sodium hydrosulfite is added portion-wise. The reaction is stirred at room temperature until the nitro group is reduced and cyclization to the indole core is complete, as monitored by TLC or LC-MS. The product is then extracted, purified, and carried forward.

The final steps of the manufacturing process involve the construction of the full tetracyclic system via an intramolecular Friedel-Crafts reaction, followed by the introduction of the morpholinopiperidinyl side chain and the ethyl group.

Alternative Synthetic Route: Suzuki-Miyaura Cross-Coupling

An alternative synthetic approach for alectinib utilizes a Suzuki-Miyaura cross-coupling reaction as a key step. This route offers the advantage of building the carbon-carbon bonds of the complex scaffold under relatively mild conditions. The general strategy involves the coupling of a suitably functionalized bromo-carbazole intermediate with an appropriate boronic acid or ester.

General Protocol: Suzuki-Miyaura Cross-Coupling

To a degassed mixture of the bromo-carbazole intermediate (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents) in a solvent system like toluene/water or dioxane/water, a palladium catalyst, for instance, Pd(PPh₃)₄ or PdCl₂(dppf), is added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is worked up by extraction and the product is purified by column chromatography.

Synthesis of Alectinib Analogs

The development of alectinib analogs has been driven by the need to overcome acquired resistance to ALK inhibitors and to improve properties such as brain penetration.

Fluorinated Alectinib Analogs

To enhance blood-brain barrier penetration for the treatment of brain metastases, fluoroethyl analogs of alectinib have been synthesized. The introduction of a lipophilic fluoroethyl group can improve the pharmacokinetic profile of the drug. The synthesis of these analogs typically involves the modification of the side chain of alectinib or a late-stage intermediate.

Alectinib-Based PROTACs

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins. Alectinib-based PROTACs have been developed to degrade the ALK fusion protein. These molecules consist of an alectinib analog linked to a ligand for an E3 ubiquitin ligase via a flexible linker. The synthesis involves the preparation of a modified alectinib molecule with a suitable attachment point for the linker, followed by conjugation to the E3 ligase ligand.

Quantitative Data Summary

| Step/Route | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |

| Manufacturing Process | Alectinib | 29 | >99.9 | [1] | ||

| Preparation of Indole Core | 2-aryl-2-methylpropionic acid | Intramolecular reductive cyclization | Indole intermediate | 73 | >99.5 | |

| Conversion of Indole Core to Alectinib | Indole intermediate | 3 chemical transformations | Alectinib | 44 | ||

| Key Intermediate Synthesis | ||||||

| 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid | 2-(4-ethylphenyl)-2-methylpropanoic acid | N-iodosuccinimide, methanesulfonic acid | 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid | 85 | 99 | |

| Alternative Route | ||||||

| Suzuki-Miyaura Coupling | Bromo-carbazole intermediate, boronic acid/ester | Palladium catalyst, base | Aryl-substituted carbazole intermediate | Variable | Variable |

Visualizing the Synthetic and Signaling Pathways

To provide a clearer understanding of the chemical transformations and the biological context of alectinib's action, the following diagrams have been generated.

Caption: Manufacturing Synthesis Pathway for Alectinib.

Caption: Alectinib's Mechanism of Action on the ALK Signaling Pathway.

In non-small cell lung cancer, the EML4-ALK fusion protein leads to constitutive activation of the anaplastic lymphoma kinase (ALK), which in turn activates several downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[2][3] This aberrant signaling promotes cancer cell growth, proliferation, and survival.[3] Alectinib functions as a tyrosine kinase inhibitor by binding to the ATP-binding site of the ALK fusion protein, thereby blocking its kinase activity.[2] This inhibition prevents the phosphorylation and subsequent activation of the downstream signaling molecules, ultimately leading to a halt in cancer cell proliferation and the induction of apoptosis.[2] A notable advantage of alectinib is its ability to cross the blood-brain barrier, making it effective against brain metastases.[2]

References

An In-depth Technical Guide to the Binding Mechanism of Alectinib and its Analogs to Anaplastic Lymphoma Kinase (ALK)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, is a critical signaling protein involved in cellular proliferation, differentiation, and survival.[1] In certain malignancies, particularly non-small cell lung cancer (NSCLC), genetic rearrangements can lead to the creation of potent oncogenic fusion proteins, with the most common being EML4-ALK.[2][3] This fusion results in the constitutive activation of the ALK kinase domain, driving uncontrolled cell growth through downstream signaling pathways.[4][5]

Alectinib is a highly selective, second-generation tyrosine kinase inhibitor (TKI) designed to target the ALK protein.[6][7] It represents a significant advancement over the first-generation inhibitor, crizotinib, demonstrating high potency against both wild-type ALK and various crizotinib-resistant mutations.[3][8] This guide provides a detailed exploration of the molecular interactions governing the binding of Alectinib and its analogs to ALK, the structural basis of acquired resistance, and the experimental methodologies used for its characterization.

Mechanism of Action and Signaling Pathways

Alectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the ALK kinase domain.[4][7] This action blocks the autophosphorylation of ALK, thereby preventing the activation of key downstream signaling cascades that are crucial for cancer cell proliferation and survival.[4][5] The primary pathways inhibited include:

-

RAS-MAPK Pathway : Regulates cell proliferation and differentiation.

-

PI3K-AKT Pathway : Promotes cell survival and growth.[4]

-

JAK-STAT Pathway : Involved in cell growth and the immune response.[5]

By blocking these pathways, Alectinib effectively halts the proliferation of ALK-positive cancer cells and can induce programmed cell death (apoptosis).[4]

Quantitative Binding Analysis

Alectinib's potency has been quantified against both wild-type (WT) ALK and a spectrum of mutations that confer resistance to other TKIs. The table below summarizes key inhibitory concentration (IC50) values, highlighting Alectinib's effectiveness, particularly against the L1196M "gatekeeper" mutation, a common source of crizotinib resistance.

| Compound | ALK Variant | IC50 (nmol/L) | Reference(s) |

| Alectinib | Wild-Type | 1.9 | [8] |

| Alectinib | L1196M | 1.56 | [8] |

| Alectinib | F1174L | Effective | [8] |

| Alectinib | R1275Q | Effective | [8] |

| Alectinib | C1156Y | Effective | [8] |

| Ceritinib | G1202R | Ineffective | [8] |

| Ceritinib | F1174C | Ineffective | [8] |

| JH-VIII-157-02 | Wild-Type | Potent | [9] |

| JH-VIII-157-02 | G1202R | Potent | [9] |

Note: "Effective" or "Potent" indicates reported activity where specific IC50 values were not provided in the source material.

Structural Basis of Alectinib Binding and Acquired Resistance

Alectinib's efficacy stems from its unique chemical structure, which forms critical hydrogen bonds and hydrophobic interactions within the ALK kinase domain.[8] However, prolonged treatment can lead to the selection of cancer cells with secondary mutations in the ALK gene, resulting in acquired resistance.

Key Resistance Mutations:

-

G1202R: This solvent front mutation is the most common mechanism of resistance to second-generation TKIs like Alectinib.[2][10] The bulky arginine residue is thought to sterically hinder drug binding.[9][11] Lorlatinib, a third-generation inhibitor, was specifically designed to overcome the G1202R mutation.[10]

-

I1171T/S/N: This mutation disrupts a hydrogen bond between Alectinib and the E1167 residue, destabilizing the drug-kinase complex.[10][12]

-

V1180L: This gatekeeper mutation can cause high-level resistance to Alectinib due to steric clash between the leucine residue and the drug's multicyclic rings, reducing binding affinity.[13][14]

Computational modeling and molecular dynamics simulations are crucial for understanding these resistance mechanisms at an atomic level.[9] Such studies have revealed that mutations like G1202R can induce conformational changes in the ATP-binding glycine-rich loop, which is a primary cause of reduced Alectinib binding affinity.[9]

Experimental Protocols

Characterizing the binding and efficacy of Alectinib and its analogs involves a multi-faceted approach combining in vitro biochemical assays, cell-based studies, and computational modeling.

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of an ALK inhibitor in an ALK-positive cancer cell line (e.g., H3122).[15]

Materials:

-

ALK-positive cancer cell line (e.g., H3122).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

96-well cell culture plates.

-

ALK inhibitor (e.g., Alectinib) dissolved in DMSO.

-

Cell viability reagent (e.g., MTS or MTT).

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.[15]

-

Inhibitor Preparation: Prepare serial dilutions of the ALK inhibitor in fresh culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.1%).[16]

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle control (DMSO only) and blank control (medium only) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[15]

-

Viability Measurement: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Pathway Inhibition

This protocol is used to visually confirm that the ALK inhibitor is blocking the phosphorylation of ALK and its downstream targets.

Materials:

-

ALK-positive cells treated with the inhibitor.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus (for transferring proteins to PVDF or nitrocellulose membranes).

-

Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Methodology:

-

Cell Lysis: Treat cells with the inhibitor for a specified time (e.g., 1-24 hours).[17] Wash cells with cold PBS and lyse them on ice.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by size.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Compare the levels of phosphorylated proteins in treated samples versus untreated controls. Use total protein or a housekeeping protein like GAPDH as a loading control.

Conclusion

Alectinib is a potent and highly effective inhibitor of the ALK tyrosine kinase, offering a crucial therapeutic option for patients with ALK-positive NSCLC.[6][18] Understanding its binding mechanism, the downstream pathways it modulates, and the structural basis for acquired resistance is paramount for the rational design of next-generation inhibitors. The development of analogs like JH-VIII-157-02, which show promise against resistant mutations such as G1202R, highlights the ongoing efforts to overcome clinical resistance.[9] A continued, integrated approach that combines quantitative biochemical and cellular assays with advanced computational modeling will be essential for developing durable therapeutic strategies against the evolving landscape of ALK-driven cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. oaepublish.com [oaepublish.com]

- 3. Alectinib: an Anaplastic Lymphoma Kinase (ALK) Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]

- 4. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]

- 5. cdn-uat.mdedge.com [cdn-uat.mdedge.com]

- 6. drugs.com [drugs.com]

- 7. Frontiers | Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]

- 8. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insight into resistance mechanism of anaplastic lymphoma kinase to alectinib and JH-VIII-157-02 caused by G1202R solvent front mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]

- 11. Identification of Novel Alectinib-Resistant ALK Mutation G1202K with Sensitization to Lorlatinib: A Case Report and in silico Structural Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two Novel ALK Mutations Mediate Acquired Resistance to the Next-Generation ALK Inhibitor Alectinib [en-cancer.fr]

- 14. aacrjournals.org [aacrjournals.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Alectinib: a review of its use in advanced ALK-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Silico Modeling of Alectinib Analog Binding to Anaplastic Lymphoma Kinase (ALK)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to model the binding of Alectinib and its analogs to the Anaplastic Lymphoma Kinase (ALK) receptor, a critical target in non-small cell lung cancer (NSCLC). We will explore the underlying signaling pathways, detail a comprehensive in silico workflow, present experimental protocols, and summarize quantitative binding data.

Introduction: Alectinib and the EML4-ALK Oncogene

Alectinib is a highly potent, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of ALK-positive NSCLC.[1] The primary target of Alectinib is the aberrant fusion protein resulting from a chromosomal rearrangement between the Echinoderm Microtubule-associated protein-like 4 (EML4) gene and the ALK gene.[2] This fusion leads to a constitutively active ALK kinase domain, which drives oncogenesis by activating several downstream signaling pathways that promote cell proliferation and survival.[2][3]

Despite Alectinib's high efficacy, the development of acquired resistance, often through secondary mutations in the ALK kinase domain (e.g., G1202R, I1171T), remains a significant clinical challenge.[4][5] In silico modeling provides a powerful, resource-efficient approach to understand these resistance mechanisms at a molecular level and to guide the rational design of novel Alectinib analogs capable of overcoming them.[6][7]

The EML4-ALK Signaling Pathway

The EML4-ALK fusion protein dimerizes, leading to the autophosphorylation of its tyrosine kinase domain. This event triggers a cascade of downstream signaling. The three primary pathways activated are:

-

RAS-MAPK Pathway: Promotes cellular proliferation.

-

PI3K-AKT Pathway: Crucial for cell survival and inhibiting apoptosis.

-

JAK-STAT Pathway: Also involved in cell survival and proliferation.[3][8]

Alectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain and preventing its phosphorylation, thereby blocking these downstream oncogenic signals.

A General Workflow for In Silico Modeling

The computational investigation of Alectinib analog binding follows a structured workflow. This multi-step process begins with preparing the target and ligands and progresses through docking, simulation, and binding energy calculation to predict the efficacy of novel compounds.

Detailed Experimental Protocols

This section outlines the standard protocols for each stage of the in silico modeling workflow.

Target Protein Preparation

The goal of this step is to prepare a high-quality, three-dimensional structure of the ALK kinase domain for docking and simulation.

-

Structure Retrieval: Obtain the X-ray crystal structure of the human ALK kinase domain in complex with Alectinib (e.g., PDB ID: 3AOX) or other inhibitors (e.g., Crizotinib, PDB ID: 2XP2; Lorlatinib, PDB ID: 4CLI) from the Protein Data Bank.[7][9]

-

Pre-processing: Use molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera, MOE) to prepare the protein.[10] This typically involves:

-

Removing all non-essential water molecules and co-solvents.

-

Adding hydrogen atoms, as they are usually not resolved in crystal structures.

-

Assigning correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

-

Repairing any missing side chains or loops using tools like Modeller.[7]

-

Performing a constrained energy minimization to relieve any steric clashes while keeping heavy atom positions close to the crystal structure.

-

Ligand (this compound) Preparation

Alectinib analogs are designed and prepared in a 3D format suitable for docking.

-

Structure Generation: Sketch the 2D structures of Alectinib analogs and convert them to 3D structures.

-

Energy Minimization: Perform a full geometry optimization of each ligand using a suitable force field (e.g., MMFF94) or quantum mechanics method to obtain a low-energy conformation.[11]

-

Ionization States: Generate possible ionization states at physiological pH using tools like LigPrep.[12] This is critical as the charge of a ligand significantly impacts its binding interactions.

Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to the protein's active site.[13]

-

Binding Site Definition: Define the binding site (or "grid box") based on the location of the co-crystallized ligand (Alectinib) in the prepared protein structure. The grid should be large enough to encompass the entire active site and allow for rotational and translational sampling of the ligand.

-

Docking Protocol: Use docking software such as Glide, AutoDock Vina, or GOLD.[14][15] The software's search algorithm will generate a variety of poses for each analog within the defined binding site.[16]

-

Scoring and Selection: Each generated pose is assigned a score by a scoring function, which estimates the binding affinity. Poses with the best scores (i.e., most negative values) are selected for further analysis. Visual inspection is crucial to ensure that the selected poses exhibit chemically reasonable interactions with key active site residues (e.g., hydrogen bonds with the hinge region).

Molecular Dynamics (MD) Simulations

MD simulations are used to assess the stability of the predicted protein-ligand complex in a simulated physiological environment over time.[17]

-

System Setup: The selected protein-ligand complex from docking is solvated in a periodic box of water molecules (e.g., TIP3P model) and neutralized with counter-ions (e.g., Na+, Cl-).

-

Force Field Assignment: Assign a force field (e.g., AMBER, CHARMM, GROMOS) to describe the physics of all atoms in the system.[10]

-

Simulation Protocol:

-

Minimization: Energy-minimize the entire system to remove bad contacts.

-

Equilibration: Gradually heat the system to 300 K (body temperature) and equilibrate it under constant pressure and temperature (NPT ensemble) to achieve a stable density.

-

Production Run: Run the production simulation for a significant period (typically 100 nanoseconds or more) to sample the conformational space of the complex.[17]

-

-

Trajectory Analysis: Analyze the resulting trajectory to evaluate the stability of the complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein and ligand, and Root Mean Square Fluctuation (RMSF) of individual residues.

Binding Free Energy Calculation

This final computational step provides a quantitative estimate of the binding affinity, which can be used to rank analogs and compare them to Alectinib.

-

Methodology: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or MM/Poisson-Boltzmann Surface Area (MM/PBSA) methods are commonly used.[18] These "end-state" methods calculate the free energy of the protein, the ligand, and the complex from snapshots of the MD trajectory.[19][20]

-

Calculation: The binding free energy (ΔG_bind) is calculated as:

-

ΔG_bind = G_complex - (G_protein + G_ligand)

-

This is further broken down into contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy.[6]

-

-

Interpretation: A more negative ΔG_bind value indicates a stronger predicted binding affinity. These calculated energies are valuable for comparing a series of analogs.

Quantitative Data on Alectinib and Analog Binding

Computational studies provide valuable quantitative data on how mutations affect TKI binding. The tables below summarize calculated binding free energies (ΔG_bind) for Alectinib and other TKIs against wild-type (WT) ALK and key resistance mutations.

Table 1: Calculated Binding Free Energies (kcal/mol) for TKIs against ALK WT and G1202K/R Mutants

| TKI | ALK Variant | ΔG_bind (kcal/mol) ± SD | Study Reference |

| Alectinib | ALK-WT | -32.22 ± 4.71 | [7] |

| Alectinib | ALK-G1202K | -28.22 ± 3.66 | [7] |

| Crizotinib | ALK-WT | -32.74 ± 4.61 | [7] |

| Crizotinib | ALK-G1202K | -29.01 ± 4.57 | [7] |

| Lorlatinib | ALK-WT | -33.41 ± 3.83 | [7] |

| Lorlatinib | ALK-G1202K | -34.68 ± 4.87 | [7] |

| Alectinib | ALK-WT | -24.85 ± 7.77 | [6] |

| Alectinib | ALK-G1202R | -13.59 ± 4.92 | [6] |

| JH-VIII-157-02 (Analog) | ALK-WT | -25.13 ± 7.02 | [6] |

| JH-VIII-157-02 (Analog) | ALK-G1202R | -25.01 ± 9.01 | [6] |

Note: Values are calculated using MM/GBSA or similar methods and are taken from different studies; direct comparison between studies should be made with caution due to variations in protocol.

The data clearly illustrates how the G1202K and G1202R mutations significantly reduce the binding affinity of Alectinib (less negative ΔG_bind), consistent with observed clinical resistance.[6][7] In contrast, the third-generation inhibitor Lorlatinib retains a strong binding affinity to the G1202K mutant, and the analog JH-VIII-157-02 was specifically designed to be effective against the G1202R mutant.[6][7]

Conclusion

In silico modeling is an indispensable tool in modern drug discovery, particularly for developing next-generation kinase inhibitors like Alectinib analogs. By integrating molecular docking, molecular dynamics simulations, and free energy calculations, researchers can gain detailed insights into protein-ligand interactions, understand the structural basis of drug resistance, and rationally design novel compounds with improved potency and resistance profiles. The workflow and protocols detailed in this guide provide a robust framework for scientists aiming to leverage computational methods in the fight against TKI resistance in NSCLC.

References

- 1. mdpi.com [mdpi.com]

- 2. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance to anaplastic lymphoma kinase inhibitors: knowing the enemy is half the battle won - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into resistance mechanism of anaplastic lymphoma kinase to alectinib and JH-VIII-157-02 caused by G1202R solvent front mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Novel Alectinib-Resistant ALK Mutation G1202K with Sensitization to Lorlatinib: A Case Report and in silico Structural Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. files.sdiarticle5.com [files.sdiarticle5.com]

- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 12. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 17. Investigation of molecular interactions and structural stability of ALK tyrosine kinase inhibitors: A molecular dynamics simulation study [biot.modares.ac.ir]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A molecular dynamics investigation into the mechanisms of alectinib resistance of three ALK mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

Preclinical Evaluation of Novel Alectinib Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor, has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] However, the emergence of acquired resistance necessitates the development of novel derivatives with improved potency, selectivity, and the ability to overcome resistance mechanisms. This technical guide provides an in-depth overview of the preclinical evaluation of new Alectinib derivatives, focusing on their synthesis, in vitro and in vivo assessment, and pharmacokinetic profiling. Detailed experimental protocols and data presentation are included to facilitate further research and development in this critical area of oncology.

Introduction to Alectinib and the Need for New Derivatives

Alectinib is a highly potent and selective oral ALK tyrosine kinase inhibitor.[2] It has shown remarkable clinical activity in patients with ALK-rearranged NSCLC, including those who have developed resistance to the first-generation inhibitor, crizotinib.[3] The mechanism of action of Alectinib involves the inhibition of ALK phosphorylation, which in turn blocks downstream signaling pathways such as STAT3 and PI3K/AKT, ultimately leading to reduced tumor cell viability.[2]

Despite its success, acquired resistance to Alectinib can occur, often through secondary mutations in the ALK kinase domain.[1] This clinical challenge underscores the urgent need for the development of next-generation Alectinib derivatives with improved pharmacological properties. The primary goals for these new derivatives include:

-

Enhanced potency against both wild-type and mutated forms of ALK.

-

Improved selectivity to minimize off-target effects and associated toxicities.

-

Favorable pharmacokinetic profiles , including enhanced oral bioavailability and central nervous system (CNS) penetration to target brain metastases.

-

The ability to overcome known resistance mechanisms to Alectinib.

This guide will delve into the preclinical methodologies and data crucial for the evaluation of these novel Alectinib derivatives.

Synthesis and Structure-Activity Relationship (SAR) of New Alectinib Derivatives

The development of new Alectinib derivatives begins with their chemical synthesis and an exploration of their structure-activity relationships. A key strategy in designing novel analogues is the modification of the core Alectinib scaffold to enhance its interaction with the ALK kinase domain and improve its drug-like properties.

One example of such a modification is the synthesis of fluoroethyl analogues of Alectinib. The introduction of a fluoroethyl group can potentially improve the blood-brain barrier penetration of the drug, which is critical for treating brain metastases.[4]

Synthesis of a Fluoroethyl Analogue of Alectinib

A reported synthesis of a fluoroethyl analogue of Alectinib involves the coupling of fluoroethyl tosylate with the parent Alectinib molecule.[4] This modification aims to increase the lipophilicity of the compound, potentially enhancing its ability to cross the blood-brain barrier.[4] The synthesized analogues are then purified and characterized using standard analytical techniques such as NMR and mass spectrometry.

In Vitro Evaluation

The initial preclinical assessment of new Alectinib derivatives involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action at a cellular and molecular level.

Kinase Inhibition Assays

The primary measure of a new derivative's potency is its ability to inhibit the enzymatic activity of the ALK kinase. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

Table 1: In Vitro Kinase Inhibition of Alectinib and a Fluoroethyl Analogue

| Compound | Target Kinase | IC50 (nM) |

| Alectinib | ALK (wild-type) | 1.9[5] |

| Alectinib | ALK (L1196M) | 1.56[5] |

| Fluoroethyl Alectinib | ALK (in H2228 cells) | 19,845 (as part of a broader study, not a direct kinase assay)[6] |

Note: The IC50 for the fluoroethyl analogue is from a cell-based assay and may not directly reflect kinase inhibition.

Cell-Based Assays

Cell-based assays are crucial for evaluating the effect of new derivatives on cancer cell lines that harbor ALK rearrangements.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Table 2: Cell Viability Data for Alectinib in ALK-Positive NSCLC Cell Lines

| Cell Line | Compound | IC50 (nM) |

| NCI-H2228 (EML4-ALK) | Alectinib | Not explicitly found in provided search results |

| H3122 (EML4-ALK) | Alectinib | Not explicitly found in provided search results |

To confirm that the observed decrease in cell viability is due to programmed cell death, apoptosis assays are performed. These can include methods like Annexin V staining or caspase activity assays. Alectinib has been shown to induce apoptosis in NCOA4-RET-positive cells.[7]

Western blotting is a key technique used to verify that the new derivatives inhibit the ALK signaling pathway within the cell. This involves detecting the phosphorylation status of ALK itself and its key downstream targets, such as STAT3 and AKT.

Off-Target Activity Profiling

To assess the selectivity of new Alectinib derivatives, they are screened against a panel of other kinases. This is important for predicting potential off-target toxicities. Alectinib itself has been shown to have a low potential for clinically significant drug-drug interactions mediated by CYP enzymes.[8]

In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo evaluation in animal models to assess their efficacy, pharmacokinetics, and toxicology.

Xenograft Models

Human tumor xenograft models in immunocompromised mice are the standard for evaluating the in vivo anti-tumor activity of new cancer drugs. In these models, human NSCLC cells harboring ALK rearrangements are implanted into mice, and the effect of the test compound on tumor growth is monitored.

Table 3: In Vivo Efficacy of Alectinib in a Xenograft Model

| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (%) |

| Mice | EHMES-10/Eluc (NCOA4-RET) | Alectinib (60 mg/kg/day) | Significant reduction in bioluminescence[7] |

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the new derivatives. These studies are essential for determining the dosing regimen for further preclinical and clinical studies. For Alectinib, it is known to be metabolized primarily by CYP3A4 to its active metabolite, M4.[9]

Table 4: Key Pharmacokinetic Parameters of Alectinib

| Parameter | Value |

| Absolute Bioavailability | 37% (fed state)[9] |

| Time to Maximum Concentration (Tmax) | 4 hours[9] |

| Metabolism | Primarily via CYP3A4 to active metabolite M4[9] |

| Elimination | Primarily through fecal excretion[10] |

Toxicology Studies

Toxicology studies are conducted to identify potential adverse effects of the new derivatives. These studies involve administering the compound to animals at various doses and monitoring for signs of toxicity. Safety pharmacology studies for Alectinib have shown no significant effects on CNS, respiratory, or gastrointestinal motor function.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the preclinical evaluation of new Alectinib derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

-

Reagents and Materials:

-

Recombinant ALK enzyme (wild-type and mutants)

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

Alectinib derivative (test compound)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the Alectinib derivative in kinase assay buffer.

-

In a 384-well plate, add the diluted compound or vehicle control.

-

Add the recombinant ALK enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

-

MTT Cell Viability Assay

-

Reagents and Materials:

-

ALK-positive NSCLC cell lines (e.g., NCI-H2228, H3122)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Alectinib derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with serial dilutions of the Alectinib derivative for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blotting for ALK Signaling

-

Reagents and Materials:

-

ALK-positive NSCLC cells

-

Alectinib derivative

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

-

Procedure:

-

Treat cells with the Alectinib derivative at various concentrations for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

In Vivo Xenograft Study

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

ALK-positive NSCLC cells

-

Matrigel

-

Alectinib derivative

-

Calipers

-

-

Procedure:

-

Subcutaneously inject a suspension of ALK-positive NSCLC cells mixed with Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the Alectinib derivative or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure the tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Pharmacokinetic Study in Mice

-

Materials:

-

Mice (e.g., C57BL/6)

-

Alectinib derivative

-

Dosing vehicles (for oral and intravenous administration)

-

Blood collection supplies

-

LC-MS/MS system

-

-

Procedure:

-

Administer the Alectinib derivative to mice via the desired route (e.g., oral gavage, intravenous injection).

-

Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process the blood to obtain plasma and store at -80°C.

-

Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

Visualizations

ALK Signaling Pathway

Caption: Simplified ALK signaling pathway and the inhibitory action of Alectinib derivatives.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro preclinical evaluation of new Alectinib derivatives.

Logical Flow for In Vivo Studies

Caption: Logical progression of in vivo preclinical studies for Alectinib derivatives.

Conclusion

The preclinical evaluation of new Alectinib derivatives is a comprehensive process that requires a combination of synthetic chemistry, in vitro pharmacology, and in vivo studies. This technical guide provides a framework for researchers and drug development professionals to design and execute these critical experiments. By systematically evaluating the potency, selectivity, mechanism of action, and ADME/Tox properties of novel analogues, the scientific community can continue to advance the development of next-generation ALK inhibitors that can overcome the challenges of acquired resistance and improve outcomes for patients with ALK-positive NSCLC.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. exaly.com [exaly.com]

- 4. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in vivo anti-tumor activity of alectinib in tumor cells with NCOA4-RET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical evaluation of the potential for cytochrome P450 inhibition and induction of the selective ALK inhibitor, alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. benchchem.com [benchchem.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assay of Alectinib Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction